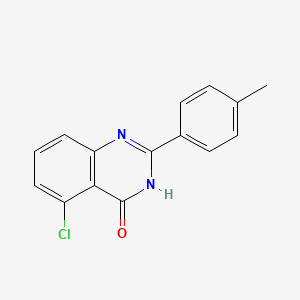

5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83800-91-3 |

|---|---|

Molecular Formula |

C15H11ClN2O |

Molecular Weight |

270.71 g/mol |

IUPAC Name |

5-chloro-2-(4-methylphenyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C15H11ClN2O/c1-9-5-7-10(8-6-9)14-17-12-4-2-3-11(16)13(12)15(19)18-14/h2-8H,1H3,(H,17,18,19) |

InChI Key |

NRTIBXFKFYWTPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Cl)C(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 P Tolyl Quinazolin 4 1h One and Analogues

Established Synthetic Routes for Quinazolin-4(1H)-ones

The construction of the quinazolin-4(1H)-one core has been achieved through numerous synthetic methods developed over many years. mdpi.comscilit.com These routes provide access to a diverse range of derivatives by varying the starting materials and reaction pathways.

One of the most traditional and fundamental methods for synthesizing quinazolin-4(1H)-ones is the Niementowski quinazoline (B50416) synthesis. nih.govwikipedia.org First reported by Stefan Niementowski in 1895, this reaction involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgdrugfuture.com The process typically requires high temperatures and can involve lengthy reaction times to achieve the cyclization and formation of the 4-oxo-3,4-dihydroquinazoline product. nih.govdrugfuture.com For instance, heating anthranilic acid with an excess of formamide is a common method to produce the parent quinazolin-4-one. generis-publishing.com Despite its age, the Niementowski reaction remains a widely used method for forming the 3H-quinazolin-4-one ring. nih.gov Modifications, such as using microwave irradiation, have been developed to accelerate the reaction and improve yields. nih.govijarsct.co.in

In response to growing environmental concerns, significant efforts have been directed toward developing greener and more sustainable methods for quinazolinone synthesis. These modern procedures focus on minimizing hazardous waste, reducing energy consumption, and using non-toxic, renewable materials. tandfonline.com

Key developments in this area include:

Water as a Reaction Medium : A simple and environmentally friendly method involves the direct cyclocondensation of 2-aminobenzamide with aromatic aldehydes using water as the solvent, eliminating the need for hazardous organic solvents and catalysts. tandfonline.com

Use of Ionic Liquids : 2,3-Dihydroquinazolin-4(1H)-ones can be synthesized in high yields through the cyclocondensation of anthranilamides and aldehydes in ionic liquids (ILs) or an ionic liquid-water system, often without requiring an additional catalyst. rsc.org

Natural Catalysts : Fruit juices, such as lemon juice, have been successfully employed as natural, biodegradable, and inexpensive acid catalysts for the condensation of 2-aminobenzamide with various aldehydes to produce 2,3-dihydroquinazolin-4(1H)-ones.

These eco-friendly approaches offer advantages such as mild reaction conditions, simple workup procedures, and often excellent yields, making them attractive alternatives to classical methods. tandfonline.com

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the rapid construction of the quinazolinone scaffold from readily available substrates. mdpi.comscilit.com MCRs are highly convergent, allowing for the formation of multiple chemical bonds in a single synthetic step, which enhances efficiency, reduces waste, and lowers solvent usage. mdpi.com These reactions are prized for their operational simplicity and atom economy. oup.com

Strategies for MCR synthesis of quinazolinones often involve:

Isatoic Anhydride-Based Methods : Isatoic anhydride is a common and versatile starting material in three-component reactions, often combined with an amine and an aldehyde, to build the quinazolinone core. mdpi.comresearchgate.netresearchgate.net

Catalyst-Free Approaches : Novel bis-heterocyclic oxazepine-quinazolinone derivatives have been synthesized through a one-pot, three-component reaction of 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide without the use of any catalyst. nih.gov

MCRs provide a direct and cost-effective pathway to complex and structurally diverse quinazolinone derivatives. mdpi.com

Catalysis plays a pivotal role in modern organic synthesis, and various catalytic systems have been developed to facilitate the efficient synthesis of quinazolinones.

Potassium Persulfate (K2S2O8)-Promoted Cyclization: Potassium persulfate (K2S2O8) is an inexpensive, easy-to-handle, and effective oxidant used to promote the oxidative tandem cyclization for quinazolinone synthesis. nih.govrsc.org This approach can be conducted under metal-free conditions. For example, a K2S2O8-promoted reaction between 2-aminobenzamides and primary alcohols can be achieved through electrolysis to yield quinazolinones. nih.govrsc.org This method is valued for its mild conditions and high efficiency. nih.gov Another strategy involves a three-component reaction of 2-aminobenzamide, a terminal alkyne, and DMSO in the presence of K2S2O8 to access N-substituted quinazolinones. documentsdelivered.com Ammonium persulfate, (NH4)2S2O8, has also been used to promote a tandem radical cyclization of existing quinazolin-4(3H)-ones with oxamic acids to create more complex fused quinazolinones. rsc.org

Palladium-Catalyzed Processes: Palladium-catalyzed reactions are a powerful tool for constructing the quinazolinone skeleton. mdpi.com These methods often involve cascade or domino reactions that form multiple bonds in a single operation. researchgate.netrsc.org

Notable palladium-catalyzed strategies include:

Carbonylative Transformations : Palladium catalysts can facilitate four-component reactions involving 2-bromoanilines, amines, ortho esters, and carbon monoxide to produce N-substituted quinazolin-4(3H)-ones in good to excellent yields. mdpi.com

Intramolecular C-H Carboxamidation : An efficient synthesis of 2-aryl(alkyl)quinazolin-4(3H)-ones has been developed from N-arylamidines via a Pd(II)-catalyzed intramolecular C(sp²)-H carboxamidation under an atmosphere of carbon monoxide. nih.gov

Hydrogen Transfer Reactions : 2-Substituted quinazolin-4(3H)-ones can be synthesized from readily available o-nitrobenzamides and various alcohols using a palladium catalyst. rsc.orgnih.gov This cascade reaction involves alcohol oxidation, nitro reduction, condensation, and dehydrogenation without requiring an external reducing or oxidizing agent. rsc.org

The table below summarizes the results for the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and various benzyl alcohols via a Pd(dppf)Cl₂-catalyzed hydrogen transfer reaction. nih.gov

| Entry | Alcohol Substrate | Product | Isolated Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol | 2-Phenylquinazolin-4(3H)-one | 85 |

| 2 | 2-Methylbenzyl alcohol | 2-(o-Tolyl)quinazolin-4(3H)-one | 69 |

| 3 | 3-Methylbenzyl alcohol | 2-(m-Tolyl)quinazolin-4(3H)-one | 80 |

| 4 | 4-Methylbenzyl alcohol | 2-(p-Tolyl)quinazolin-4(3H)-one | 78 |

| 5 | 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 81 |

| 6 | 4-Chlorobenzyl alcohol | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 75 |

Synthesis of 2-Aryl Substituted Quinazolin-4(1H)-ones

The introduction of an aryl group at the 2-position of the quinazolinone ring is of significant interest for modulating the biological activity of these compounds. nih.gov Several synthetic strategies have been developed to achieve this substitution pattern.

To synthesize 2-(p-tolyl)quinazolin-4(1H)-one and its derivatives, such as 5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one, specific reagents containing the p-tolyl group are required. The general synthetic routes described above can be adapted accordingly.

From Substituted Alcohols : A direct method involves the palladium-catalyzed one-pot reaction of an o-nitrobenzamide (or a 2-chloro-6-nitrobenzamide for the target compound) with 4-methylbenzyl alcohol (p-tolylmethanol). nih.gov This reaction proceeds via a hydrogen transfer mechanism and provides the 2-(p-tolyl)quinazolin-4(3H)-one in good yield (78%). nih.gov

From Substituted Aldehydes : An aerobic oxidative cyclization between an anthranilamide (or a 5-chloroanthranilamide) and p-tolualdehyde in a solvent like DMSO is an effective method for creating the 2-(p-tolyl) substituted quinazolinone. mdpi.com

From Cross-Coupling Reactions : Suzuki-Miyaura cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. A 2-halo-quinazolin-4(1H)-one can be coupled with p-tolylboronic acid in the presence of a palladium catalyst to introduce the p-tolyl moiety. nih.gov This approach is highly versatile for creating a variety of 2-aryl substituted quinazolinones. nih.gov

These methods provide reliable pathways for the specific installation of the p-tolyl group at the 2-position, enabling the synthesis of the target compound and its analogues for further study.

Precursors and Reaction Conditions for 2-(p-tolyl)quinazolin-4(3H)-one Synthesis

The synthesis of the foundational precursor, 2-(p-tolyl)quinazolin-4(3H)-one, is a well-established process in organic chemistry, typically commencing from readily available starting materials. A common and efficient method involves the condensation of 2-aminobenzamide with an appropriate aldehyde, in this case, p-tolualdehyde.

The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, and proceeds through an initial cyclization followed by an oxidative dehydrogenation step to yield the stable aromatic quinazolinone ring system. organic-chemistry.org Alternative approaches include the reaction of 2-aminobenzamides with aryl methyl ketones, catalyzed by molecular iodine, which also furnishes 2-aryl quinazolin-4(3H)-ones in good yields. organic-chemistry.org Another versatile method utilizes the reaction of N-(2-aminobenzoyl)benzotriazoles with various reagents under catalyst-free conditions to produce substituted quinazolin-4(3H)-ones. researchgate.net

A variety of solvents can be employed, with reaction conditions being adaptable to different scales and substrate requirements. Efficient, metal-free oxidative procedures have also been developed, for instance, from o-aminobenzamides and styrenes, highlighting the move towards more sustainable synthetic protocols. mdpi.com

Table 1: Selected Synthetic Conditions for 2-(p-tolyl)quinazolin-4(3H)-one and Analogues

| Starting Materials | Catalyst/Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2-Aminobenzamide, p-Tolualdehyde | p-Toluenesulfonic acid | Toluene | Reflux | Good |

| 2-Aminobenzamides, Aryl methyl ketones | Molecular Iodine | DMSO | Heating | Good |

| o-Aminobenzamides, Styrenes | TBHP (oxidant) | Neat (solvent-free) | Heating | Moderate to Excellent mdpi.com |

Regioselective Halogenation of Quinazolinone Scaffolds

The introduction of halogen atoms at specific positions on the quinazolinone core is a critical step in modulating the pharmacological properties of the resulting compounds. Regioselectivity is a key challenge in these reactions, as the electronic nature of the quinazolinone ring can direct substitution to multiple sites.

The 5-position of the quinazolinone ring is part of the benzo-fused portion of the heterocycle. Electrophilic aromatic substitution reactions, such as chlorination, are influenced by the directing effects of the substituents on this ring. The amide group at position 4 and the nitrogen at position 3 can influence the electron density of the aromatic ring, thereby affecting the regiochemical outcome of the halogenation. Careful selection of the halogenating agent and reaction conditions is paramount to achieve the desired substitution pattern.

While direct and selective chlorination at the 5-position can be challenging, various methods have been developed to achieve this transformation. The use of N-chlorosuccinimide (NCS) in a suitable solvent is a common approach for the chlorination of aromatic and heteroaromatic systems. The reactivity can be tuned by the choice of solvent and the addition of acid catalysts. Other chlorinating agents may also be employed, and the specific conditions often need to be optimized for each substrate to maximize the yield of the desired 5-chloro isomer. In some cases, multi-step sequences involving directing groups may be necessary to achieve high regioselectivity.

Derivatization Strategies for this compound

With the this compound core in hand, further structural diversity can be achieved through various derivatization strategies. These modifications are crucial for fine-tuning the biological activity and physicochemical properties of the lead compound.

The nitrogen atom at the 1-position of the quinazolinone ring is a common site for derivatization. Alkylation, acylation, and other N-functionalization reactions can be readily performed at this position. For instance, reaction with various alkyl halides in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) can introduce a range of alkyl substituents. These modifications can significantly impact the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, all of which are important for its interaction with biological targets.

Beyond the N1-position, other sites on the quinazolinone scaffold can also be functionalized. The chlorine atom at the 5-position, for example, can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than substitution at the 4-position of a 2,4-dichloroquinazoline precursor. mdpi.com Nevertheless, under specific conditions with highly activated nucleophiles, displacement of the 5-chloro group could provide access to a new series of derivatives. Additionally, the p-tolyl group at the 2-position offers another handle for modification, such as benzylic bromination followed by substitution, to introduce further diversity.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(p-tolyl)quinazolin-4(3H)-one |

| 2-aminobenzamide |

| p-tolualdehyde |

| p-toluenesulfonic acid |

| N-chlorosuccinimide (NCS) |

| N,N-dimethylformamide (DMF) |

| Potassium carbonate |

| N-(2-aminobenzoyl)benzotriazoles |

| Molecular Iodine |

Analytical Characterization Techniques for Quinazolinone Derivatives (e.g., NMR, IR, Mass Spectrometry)

The unequivocal structural confirmation of synthesized quinazolinone derivatives, including this compound and its analogues, relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular architecture, identifying functional groups, and confirming the molecular weight of these compounds. derpharmachemica.comchemmethod.comresearchgate.net These methods provide complementary information that, when combined, allows for a comprehensive and accurate characterization of the target molecules. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. Both ¹H NMR and ¹³C NMR are routinely used to characterize quinazolinone derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For quinazolinone derivatives, the aromatic protons on the quinazolinone core and any substituent rings typically appear as multiplets in the downfield region (δ 7.0-9.0 ppm). derpharmachemica.comchemmethod.com The chemical shifts and coupling constants of these protons are crucial for determining the substitution pattern on the aromatic rings. The N-H proton of the quinazolinone ring often appears as a broad singlet at a very downfield chemical shift (δ > 12 ppm), while protons of alkyl or other substituent groups appear in their characteristic regions. nih.gov For instance, in 2-(p-tolyl)quinazolin-4(3H)-one, the methyl protons of the tolyl group appear as a singlet around δ 2.35 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is particularly characteristic, appearing significantly downfield (δ > 160 ppm). nih.govrsc.org The chemical shifts of the aromatic carbons provide further confirmation of the structure and substitution patterns. For example, in 2-(p-tolyl)quinazolin-4(3H)-one, the carbons of the quinazolinone and tolyl rings resonate in the δ 120-155 ppm range, while the methyl carbon appears upfield. rsc.org

The following table summarizes ¹H and ¹³C NMR data for selected quinazolinone analogues.

| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| 2-(p-tolyl)quinazolin-4(3H)-one | 8.11 (d, 1H), 8.06 (d, 2H), 7.78 (t, 1H), 7.68 (d, 1H), 7.46 (t, 1H), 7.31 (d, 2H), 2.35 (s, 3H) rsc.org | 162.7, 152.8, 135.0, 133.1, 131.8, 129.0, 128.2, 127.9, 127.0, 126.3, 121.4 (Aromatic carbons), 21.8 (CH₃) rsc.orgacs.org |

| 6-Chloro-2-phenylquinazolin-4(3H)-one | 12.7 (br s, 1H, NH), 8.18 (dm, 2H), 8.10 (d, 1H), 7.87 (dd, 1H), 7.77 (d, 1H), 7.64–7.53 (m, 3H) nih.gov | 161.8, 153.3, 148.0, 135.2, 132.9, 132.1, 131.2, 130.2, 129.1, 128.3, 125.3, 122.7 nih.gov |

| 6-Chloro-2-methylquinazolin-4(3H)-one | 12.4 (br s, 1H, NH), 8.00 (d, 1H), 7.79 (dd, 1H), 7.59 (d, 1H), 2.35 (s, 3H) nih.gov | 160.7, 154.9, 147.7, 134.4, 130.1, 128.9, 124.7, 121.9, 21.5 nih.gov |

| 3-Methyl-2-(p-tolyl)quinazolin-4(3H)-one | 8.25 (d, 1H), 7.70–7.65 (m, 2H), 7.44–7.41 (m, 1H), 7.39 (d, 2H), 7.25 (d, 2H), 3.44 (s, 3H, N-CH₃), 2.36 (s, 3H, Ar-CH₃) acs.org | 170.9, 163.1, 156.7, 147.6, 144.6, 140.7, 134.6, 129.8, 128.3, 127.2, 127.0, 120.8, 34.7, 21.8 acs.org |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For quinazolinone derivatives, the IR spectrum typically shows several characteristic absorption bands. nih.gov

N-H Stretching: The N-H bond of the lactam group in the quinazolinone ring gives rise to a stretching vibration, usually observed in the range of 3300-3100 cm⁻¹. nih.govisciii.es

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is a key feature, typically appearing between 1720 and 1650 cm⁻¹. nih.govisciii.es

C=N Stretching: The stretching vibration of the C=N bond within the heterocyclic ring is generally observed in the 1610-1580 cm⁻¹ region. nih.govisciii.es

C-H Stretching: Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aliphatic C-H stretching from substituents like a methyl group appears just below 3000 cm⁻¹. nih.gov

C-Cl Stretching: For chloro-substituted analogues, the C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. isciii.es

The table below lists characteristic IR absorption frequencies for some quinazolinone analogues.

| Compound Name | N-H str (cm⁻¹) | C=O str (cm⁻¹) | C=N str (cm⁻¹) | C-Cl str (cm⁻¹) |

| N-(2-(4-fluorophenyl)-4-oxo-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)-4-(4-oxo-2-(p-tolyl)quinazolin-3(4H)-yl) benzamide | 3328 | 1709, 1674 | 1567 | - |

| 6-Chloro-2-phenylquinazolin-4(3H)-one | 3151 | 1679 | - | - |

| 6-Chloro-2-methylquinazolin-4(3H)-one | 3166 | 1693 | 1631 | - |

| N-(2-(4-chlorophenyl)-4-oxo-5-(4-chlorobenzylidene)-4-oxothiazolidin-3-yl)-4-(4-oxo-2-(4-chlorophenyl)quinazolin-3(4H)-yl)benzamide | 3365 | 1712, 1672 | 1584 | 728 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. derpharmachemica.com In electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion (M⁺) or protonated molecule ([M+H]⁺) is measured. rsc.org This provides direct confirmation of the compound's molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. semanticscholar.org For compounds containing chlorine, the isotopic pattern of the molecular ion peak is characteristic, showing an M+2 peak with an intensity of approximately one-third of the M+ peak, which confirms the presence of a single chlorine atom. nih.gov

The following table presents molecular ion data for several quinazolinone derivatives.

| Compound Name | Ionization Method | Calculated m/z | Found m/z |

| 2-(p-tolyl)quinazolin-4(3H)-one | ESI | 237.1022 ([M+H]⁺) | 237.1023 |

| 6-Chloro-2-phenylquinazolin-4(3H)-one | ESI | 257.0482 ([M+H]⁺) | 257.0477 nih.gov |

| 6-Chloro-2-methylquinazolin-4(3H)-one | ESI | 195.0325 ([M+H]⁺) | 195.0323 nih.gov |

| 4-Chloro-2-(p-tolyl)quinazolinamine | - | - | - |

| 2-(5-Chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | - | 274.0509 | - |

Collectively, these analytical techniques provide a robust framework for the structural verification of this compound and its analogues, ensuring the identity and purity of the synthesized compounds for further study. researchgate.net

Advanced Structure Activity Relationship Sar Studies of Quinazolinone Derivatives

Impact of Substituents on Pharmacological Activities

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets. nih.gov Its pharmacological profile is highly dependent on the nature and position of various substituents. mdpi.com Structure-activity relationship studies consistently show that modifications at positions 2, 3, 6, and 8 of the quinazolinone ring system are particularly significant in modulating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. mdpi.comresearchgate.netnih.gov

The introduction of different functional groups can drastically alter a compound's efficacy. For instance, lipophilic groups can enhance the ability of a molecule to cross cell membranes, which is crucial for reaching intracellular targets. The presence of electron-withdrawing groups, such as nitro or halogen atoms, has been shown to yield better cytotoxic activity compared to unsubstituted or electron-donating groups. researchgate.net Conversely, the incorporation of heterocyclic rings or bulky aromatic groups at position 3 is often associated with enhanced anticonvulsant and anti-inflammatory properties. researchgate.net The substituent at position 2 also plays a critical role; aryl groups at this position are common in compounds with antiproliferative and kinase inhibitory activity, while smaller alkyl or thioether groups can confer potent antimicrobial or anticonvulsant properties. nih.govmdpi.com Research has demonstrated that the presence of halogens at positions 6 and 8 can significantly improve antimicrobial activity. nih.gov

Table 1: Influence of General Substituents on Quinazolinone Activity

| Position | Type of Substituent | Observed Pharmacological Activity | Reference(s) |

| 2 | Aryl Groups | Anticancer, Kinase Inhibition | researchgate.net |

| 2 | Alkyl/Thioether Groups | Antimicrobial, Anticonvulsant | nih.govmdpi.com |

| 3 | Bulky Aromatic/Heterocyclic Rings | Anticonvulsant, Anti-inflammatory | researchgate.net |

| 3 | Substituted Phenyl Ring | Cytotoxicity (EGFR Inhibition) | nih.gov |

| 6, 8 | Halogens (Iodine, Bromine) | Antimicrobial | nih.gov |

| 7 | Halogens (Chlorine) | Anticonvulsant | mdpi.com |

Role of the 2-(p-Tolyl) Moiety in Biological Recognition and Potency

Influence of Aryl Groups at Position 2

The introduction of an aryl group at position 2 significantly influences the pharmacological profile of quinazolinone derivatives, particularly in the context of anticancer activity. researchgate.netmdpi.com The aryl ring can engage in various non-covalent interactions with biological targets, including hydrophobic and π-π stacking interactions, which are crucial for binding affinity. researchgate.net

Studies have shown that the nature of the substituent on this aryl ring can fine-tune the compound's potency and selectivity. For example, in a series of 2-substituted quinazolin-4(3H)-ones evaluated for antiproliferative activities, a compound bearing a 2-methoxyphenyl group at position 2 displayed a remarkable profile against a majority of tested cancer cell lines. mdpi.com In other studies, the presence of hydroxyl groups on the 2-phenyl ring was found to be a requirement for antioxidant activity, with ortho or para positioning leading to higher potency than meta. nih.gov Furthermore, research on tankyrase inhibitors revealed that a 4'-hydrophobic or electron-withdrawing group (like trifluoromethyl) on the 2-aryl ring provided the most potency and selectivity. mdpi.com This highlights that electronic effects and the potential for hydrogen bonding or hydrophobic interactions governed by the 2-aryl moiety are key determinants of biological function.

Table 2: Comparative Activity of 2-Aryl Quinazolinone Derivatives

| 2-Aryl Substituent | Target/Activity | Key Finding | Reference(s) |

| 2-Methoxyphenyl | Antiproliferative (Cancer Cell Lines) | Displayed a remarkable and broad antiproliferative profile. | mdpi.com |

| 2-(Hydroxyphenyl) | Antioxidant (DPPH Assay) | Required for activity; ortho/para substitution more potent than meta. | nih.gov |

| 2-(4-Trifluoromethylphenyl) | Tankyrase Inhibition | Provided high potency and selectivity. | mdpi.com |

| 2-Phenyl | Cytotoxicity (MCF-7, HCT-15) | Less active than derivatives with electron-withdrawing groups. | researchgate.net |

Specific Contributions of the p-Tolyl Substituent

The 2-(p-tolyl) moiety consists of a phenyl ring substituted with a methyl group at the para-position. While direct and extensive research isolating the specific contributions of the 2-(p-tolyl) group is limited, its role can be inferred from established SAR principles. The tolyl group, particularly the ortho-tolyl variant at position 3, is a well-known feature of the classic anticonvulsant methaqualone, highlighting its importance for CNS activity. nih.govmdma.ch

For a 2-(p-tolyl) substituent, the p-methyl group offers several key contributions:

Hydrophobicity: The methyl group increases the lipophilicity of the aryl ring, which can enhance binding to hydrophobic pockets within a target protein. This is often crucial for improving potency.

Steric Influence: The methyl group adds steric bulk, which can influence the orientation of the aryl ring within the binding site, potentially leading to a more favorable conformation for interaction.

Electronic Effect: As an electron-donating group, the methyl substituent can subtly alter the electron density of the aryl ring, which may affect interactions with the biological target.

Metabolic Site: The methyl group can serve as a site for metabolic oxidation, which is a key consideration in pharmacokinetics.

In one study, a complex derivative, 3-allyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)quinazolin-4(3H)-one, demonstrated anticonvulsant activity, indicating the compatibility of the p-tolyl group within a pharmacologically active scaffold. mdpi.com The specific para-positioning of the methyl group directs its steric and electronic influence away from the bond connecting to the quinazolinone core, distinguishing its effects from ortho or meta isomers.

Significance of the 5-Chloro Substitution

Halogenation is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The presence and position of a halogen atom on the quinazolinone ring can profoundly impact its activity.

Halogen Effects on Quinazolinone Activity

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, onto the quinazolinone scaffold is a well-established strategy for enhancing pharmacological activity. nih.gov Halogens can increase a molecule's lipophilicity, thereby improving its ability to cross biological membranes and reach its target. researchgate.net They can also act as key binding elements, forming halogen bonds with protein residues, and can alter the electronic properties of the aromatic system.

Numerous studies have demonstrated the positive impact of halogenation. For example, the presence of chloro or methoxy (B1213986) groups on certain quinazolinone derivatives was associated with good antimicrobial activity. nih.gov In the context of anticancer research, SAR studies have indicated that the attachment of electron-withdrawing groups like chloro results in better cytotoxic activity than unsubstituted analogues. researchgate.net This effect is often attributed to the modulation of the molecule's electronic character, which can enhance its interaction with target enzymes or receptors like EGFR. nih.gov

Positional Isomerism and Differential Activity (e.g., comparison with 6-chloro or 8-chloro analogues)

The position of the halogen substituent on the quinazolinone's benzene (B151609) ring is critical and leads to significant differences in biological activity among isomers. The literature extensively documents the importance of substitutions at positions 6, 7, and 8, while the 5-position is less frequently highlighted.

Positions 6 and 8: The presence of a halogen atom at the 6- and/or 8-positions has been repeatedly shown to be crucial for improving the antimicrobial activities of quinazolinone derivatives. nih.govmdpi.com For example, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones showed good anticonvulsant activity. researchgate.net

Position 7: A chlorine atom at the 7-position has been specifically identified as being favorable for anticonvulsant activity. mdpi.com

In contrast, there is a notable scarcity of studies focusing specifically on the biological impact of a 5-chloro substituent. The theoretical order of reactivity for electrophilic substitution on the quinazoline (B50416) ring is 8 > 6 > 5 > 7, which may influence synthetic strategies but does not directly predict biological efficacy. scispace.com The differential activity among positional isomers arises from the unique way each isomer orients itself within a biological target's binding site. A substituent at position 6 or 8 may be able to access a specific hydrophobic pocket or form a critical hydrogen bond that a substituent at position 5 cannot. The available evidence suggests that for many established quinazolinone-based activities, the 6-, 7-, and 8-positions are more strategically important for modification than the 5-position. Therefore, 5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one represents a less common substitution pattern, the specific advantages or disadvantages of which require more direct comparative studies against its positional isomers.

Conformational Analysis and Tautomerism of Quinazolin-4(1H)-one Scaffold

The conformational flexibility and potential for tautomerism of the quinazolin-4(1H)-one scaffold are critical determinants of its biological activity. These properties influence how the molecule interacts with its biological target, affecting binding affinity and efficacy. For this compound, while specific experimental data is not extensively available, its conformational and tautomeric landscape can be inferred from studies on structurally related quinazolinones.

Tautomerism is another significant aspect of the quinazolin-4(1H)-one scaffold. The lactam-lactim tautomerism is a well-established phenomenon for this class of compounds, involving the migration of a proton from the nitrogen at position 1 (N1) to the exocyclic oxygen at position 4 (C4). This results in the equilibrium between the 4(1H)-one (keto) form and the 4-hydroxy (enol) form. nih.gov Spectroscopic and computational studies have generally indicated that the keto form is the predominant tautomer in both the solid state and in solution for most quinazolin-4(1H)-one derivatives. nih.gov The stability of the keto form is attributed to the greater resonance stabilization of the amide group.

However, the position of this equilibrium can be influenced by various factors, including the nature and position of substituents, solvent polarity, and pH. For this compound, the presence of the electron-withdrawing chloro group at the 5-position could potentially influence the acidity of the N1-proton and thus shift the tautomeric equilibrium, although the keto form is still expected to be the major species under physiological conditions.

| Tautomeric Form | General Stability | Potential Influencing Factors |

| 4(1H)-one (Keto) | Predominant form | Resonance stabilization of the amide |

| 4-Hydroxy (Enol) | Less stable form | Solvent polarity, pH, substituent effects |

It is important to note that while one tautomer may be more stable in isolation, the less stable tautomer can play a crucial role in biological activity if it is the form that preferentially binds to the target receptor.

Stereochemical Considerations in Quinazolinone-Based Drug Design

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. For quinazolinone derivatives, the introduction of stereogenic centers can lead to enantiomers or diastereomers with significantly different pharmacological and toxicological profiles.

In the specific case of this compound, the molecule itself is achiral as it does not possess a stereogenic center and has a plane of symmetry. However, stereochemical considerations become highly relevant when further substitutions are introduced, particularly at the 2 and 3 positions of the quinazolinone ring.

A notable form of stereoisomerism that can arise in certain 2,3-disubstituted quinazolinone derivatives is atropisomerism. crossref.orgelsevierpure.com This phenomenon occurs when rotation around a single bond is restricted, leading to the existence of stable, non-interconvertible rotational isomers (atropisomers). For 3-(2-substituted aryl)quinazolin-4-ones, the steric hindrance between the substituent on the 2-position of the quinazolinone ring and the substituents on the aryl ring at the 3-position can restrict free rotation around the N-aryl bond, giving rise to stable atropisomers. crossref.orgelsevierpure.com These atropisomers are stereoisomers and can exhibit different biological activities due to their distinct three-dimensional arrangements, which can lead to differential binding affinities for their target receptors.

While this compound does not exhibit atropisomerism, it serves as a foundational scaffold upon which chiral centers can be introduced to explore stereochemical effects on activity. For instance, the introduction of a chiral substituent at the 3-position would result in a pair of diastereomers if a chiral center is also present at the 2-position. The synthesis of enantiomerically pure quinazolinone derivatives is an active area of research, as it allows for the detailed investigation of the stereochemical requirements for biological activity. crossref.org

The differential activity of stereoisomers is a well-documented principle in medicinal chemistry. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even responsible for undesirable side effects. Therefore, the development of stereoselective syntheses and the evaluation of the biological activity of individual stereoisomers are crucial steps in the design of safe and effective quinazolinone-based drugs.

| Type of Stereoisomerism | Relevance to Quinazolinones | Example |

| Enantiomers | Arise from the presence of one or more chiral centers | A quinazolinone with a single chiral substituent |

| Diastereomers | Arise from the presence of multiple chiral centers | A 2,3-disubstituted quinazolinone with chiral groups at both positions |

| Atropisomers | Can occur in sterically hindered 2,3-disubstituted quinazolinones | 3-(2-substituted aryl)quinazolin-4-ones crossref.orgelsevierpure.com |

Mechanistic Investigations of Biological Activities in Preclinical and in Vitro Models

Anticancer Research Pathways

Quinazolinone derivatives have demonstrated notable anticancer effects against a range of malignancies, such as breast, lung, and pancreatic cancers. nih.gov Their mechanisms of action are diverse, targeting multiple key pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR-2)

A primary mechanism through which quinazolinone derivatives exert their anticancer effects is the inhibition of protein tyrosine kinases. nih.gov These enzymes are crucial for signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a common feature in many cancers. nih.gov

Derivatives of the quinazoline (B50416) scaffold have been identified as potent inhibitors of both receptor and non-receptor tyrosine kinases. nih.gov Molecular modeling studies suggest that these compounds can act as ATP-competitive type-I inhibitors, binding to the ATP-binding site of the EGFR kinase domain. nih.gov This interaction can interfere with the DFG (Asp-Phe-Gly) motif, which is critical for the kinase's activity. nih.gov Similarly, quinazoline-based compounds have been designed to target the ATP-binding site within the catalytic domain of VEGFR-2, a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.govmdpi.com

Table 1: Inhibitory Activity of Selected Quinazolinone Derivatives against Tyrosine Kinases

| Compound Class | Target Kinase | IC50 (µM) | Reference Compound |

|---|---|---|---|

| Quinazoline Sulfonamide | EGFR | 0.0728 | Erlotinib |

| Quinazoline Sulfonamide | VEGFR-2 | 0.0523 | Sunitinib |

| Triazolyl-quinazoline | VEGFR-2 | Potent Inhibition | - |

| Quinazoline-4-one | VEGFR-2 | 4.6 | Pazopanib |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

A significant challenge in cancer therapy is the development of drug resistance, often caused by mutations in the target proteins. The EGFR T790M mutation, for instance, is a common cause of resistance to first-generation EGFR inhibitors. Research has focused on developing quinazoline derivatives that can effectively inhibit both wild-type and mutant forms of these kinases.

New series of quinazoline sulfonamide conjugates have been synthesized and evaluated for their potential to dually target mutant EGFR (EGFRT790M) and VEGFR-2. nih.gov Some of these novel compounds have demonstrated potent inhibitory activity against the resistant EGFRT790M form. nih.gov Furthermore, the broader class of 4-anilinoquinazolines has been investigated for activity against other mutated kinases involved in cancer, such as BRAFV600E, indicating the scaffold's versatility in overcoming resistance mechanisms. nih.gov

Cell Cycle Modulation and Apoptosis Induction in Cancer Cell Lines

Beyond kinase inhibition, quinazolinone derivatives have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. bue.edu.egnih.gov These are critical mechanisms for controlling cell proliferation and eliminating malignant cells.

Studies on various cancer cell lines, including those from colorectal, bladder, and lung cancers, have shown that treatment with quinazolinone analogues can lead to an arrest in different phases of the cell cycle, such as the G0/G1 or G2/M phases. nih.govbue.edu.egnih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Following cell cycle arrest, these compounds can trigger apoptosis. Mechanistic studies have revealed that this can occur through the modulation of key apoptotic proteins. For example, treatment can lead to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2. plos.org Furthermore, some derivatives have been shown to disrupt the mitochondrial membrane potential and activate caspases, which are proteases that execute the apoptotic process. nih.govbue.edu.eg

Table 2: Effects of Quinazolinone Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Quinazolinone Derivative | HCT-116 (Colon) | S and G2/M phase arrest | - |

| Quinazolinone Derivative | HCT-116 (Colon) | Increased apoptosis (48.82%) | Modulation of BAX and Bcl-2 |

| 3,4-dihydroquinazolinone | HepG-2 (Liver) | G2/M phase arrest | Overexpression of p21 |

| 3,4-dihydroquinazolinone | HepG-2 (Liver) | Increased early apoptosis | Downregulation of Survivin and XIAP |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one | A549 (Lung) | G1 phase arrest | Inhibition of ALK/PI3K/AKT signaling |

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. nih.gov Inhibiting these enzymes can lead to DNA damage and cell death, making them valuable targets for anticancer drugs. nih.gov Certain quinazoline derivatives have been identified as intercalative topoisomerase II (Topo II) inhibitors. plos.org These compounds can insert themselves into the DNA structure and stabilize the complex between Topo II and DNA, leading to double-strand breaks that are lethal to cancer cells. plos.orgnih.gov Some derivatives act as catalytic inhibitors, blocking the enzyme's function without stabilizing the DNA-enzyme complex. nih.gov

Other Molecular Targets in Oncology (e.g., PARP, thymidylate synthase, HDAC6)

The therapeutic potential of the quinazolinone scaffold extends to other important molecular targets in oncology.

HDAC6 Inhibition : Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govrsc.org HDAC inhibitors have emerged as a promising class of anticancer agents. Novel quinazolin-4(3H)-one derivatives have been designed and synthesized as selective inhibitors of HDAC6. mdpi.com These compounds typically feature the quinazolinone core as a "cap" group that interacts with the surface of the enzyme, a linker, and a metal-binding group that chelates the zinc ion in the active site. mdpi.com Selective inhibition of HDAC6 can lead to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt cell motility and induce apoptosis. mdpi.com

Antimicrobial Research

In addition to their anticancer properties, quinazolinone derivatives have been investigated for their potential as antimicrobial agents. The emergence of antibiotic-resistant bacteria has created an urgent need for new therapeutic options. nih.gov

Various derivatives of quinazolin-4(3H)-one have been synthesized and screened against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.com Some of these compounds have shown broad-spectrum antimicrobial activity. nih.gov One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. mdpi.com

Furthermore, certain quinazolinone analogues have been explored for their ability to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa. mdpi.com Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation. nih.gov By mimicking the natural signaling molecules, these compounds can bind to the PqsR receptor, disrupting this communication pathway and thereby reducing bacterial pathogenicity without directly killing the bacteria, which may exert less selective pressure for the development of resistance. mdpi.com

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The quinazolinone core is a recognized scaffold for the development of novel antibacterial agents, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The substitution pattern on the quinazolinone ring significantly influences the antibacterial profile. mdpi.com For instance, the introduction of halogen atoms, such as chlorine, has been noted in some cases to enhance antimicrobial action. mdpi.com

While specific data for 5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one is not extensively detailed, studies on analogous structures are informative. Research on a series of new quinazolinone derivatives revealed that a para-tolyl substituted compound exhibited antibacterial activity specifically against the Gram-negative pathogen Pseudomonas aeruginosa. nih.gov In other studies, different 2-aryl-quinazolinones have shown varied inhibitory effects on the growth of both Gram-positive and Gram-negative bacterial strains. nih.gov For example, dimeric 2-(2-chlorophenyl)-quinazolin-4-ones have demonstrated very good activity against several bacterial strains. nih.gov The antibacterial efficacy of some quinazolinone derivatives is further enhanced when conjugated with silver nanoparticles, particularly against multidrug-resistant bacteria like Escherichia coli K1, Klebsiella pneumoniae, and P. aeruginosa. mdpi.com

Antifungal Efficacy against Opportunistic Fungi (e.g., Candida albicans, Aspergillus niger)

Quinazolinone derivatives have demonstrated notable potential as antifungal agents. nih.govmdpi.com Research into this class of compounds has shown inhibitory activity against a range of pathogenic fungi, including opportunistic pathogens that are common causes of human infections. nih.gov

Studies on compounds with structural similarities to this compound have provided evidence of their antifungal efficacy. For instance, a study investigating new quinazolinone derivatives reported that a para-tolyl substituted analogue displayed antifungal activity against Candida albicans. nih.gov Another study synthesized novel pyrazol-quinazolinone compounds and found they exhibited significant antifungal activity against seven different phytopathogenic fungi. mdpi.com The presence of a chlorine atom on the quinazolinone structure was observed to have a distinct inhibitory effect against the fungus Rhizoctonia solani AG1. mdpi.com Furthermore, a triazole-fused quinazolinone showed good inhibitory action against Aspergillus niger and moderate activity against Candida albicans. nih.gov

Table 1: Antifungal Activity of a Related para-Tolyl Quinazolinone Derivative This table presents data for a related compound, not this compound, as reported in the cited literature.

| Compound | Fungal Strain | Activity |

|---|---|---|

| 2-(piperidin-1-yl)-N'-(p-tolyl)acetohydrazide derivative of quinazolinone | Candida albicans | Active |

Source: Adapted from research on new quinazolinone derivatives. nih.gov

Mechanism of Action against Microbial Pathogens (e.g., cell wall/DNA interaction, quorum sensing inhibition)

To overcome the challenge of growing antibiotic resistance, research has focused on novel mechanisms of action for antimicrobial compounds. nih.gov For the quinazolinone class, one of the promising approaches involves targeting bacterial cell communication, a process known as quorum sensing (QS). nih.gov By inhibiting QS, these compounds can disrupt biofilm formation and reduce the expression of virulence factors, offering an anti-virulence strategy that may exert less selective pressure for resistance compared to traditional bactericidal or bacteriostatic antibiotics. nih.gov

In addition to quorum sensing inhibition, quinazolinone derivatives may also employ more conventional mechanisms of action. These can include the disruption of essential cellular processes such as the synthesis of proteins, nucleic acids, or the bacterial cell wall, as well as the interruption of metabolic pathways. nih.gov

Anti-inflammatory Investigations

The quinazolinone structure is a key feature in several compounds with established anti-inflammatory properties. nih.govfabad.org.tr Numerous derivatives have been synthesized and evaluated in preclinical models, demonstrating significant potential for mitigating inflammatory responses. nih.govresearchgate.net

Inflammation is a complex biological response involving a variety of chemical mediators, including prostaglandins (B1171923), leukotrienes, and cytokines. nih.gov A primary strategy for treating inflammatory conditions is to inhibit the production or action of these pro-inflammatory molecules. nih.gov Quinazolinone derivatives have been evaluated for their anti-inflammatory effects in models such as the carrageenan-induced paw edema test in rats, a standard assay for acute inflammation where mediators like prostaglandins play a crucial role. fabad.org.trnih.gov The ability of these compounds to reduce edema in such models suggests they interfere with the pathways that generate these inflammatory mediators. fabad.org.trnih.gov

The anti-inflammatory effects of many drugs are attributed to their inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, which exist in at least two isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govmdpi.com COX-1 is typically involved in maintaining normal physiological functions, while COX-2 is induced during inflammation. nih.gov

The quinazoline scaffold has been explored for its potential to inhibit COX enzymes. nih.gov Studies have been conducted to synthesize and evaluate quinazoline derivatives as selective inhibitors of COX-1 or COX-2. nih.govresearchgate.net For example, one study prepared three series of quinazoline derivatives and tested their inhibitory activity, identifying several compounds with interesting selectivity for COX-1. nih.gov The development of selective COX inhibitors is a significant goal in creating anti-inflammatory drugs with improved safety profiles. mdpi.com The investigation of quinazolinones as COX inhibitors underscores a key mechanistic pathway for the anti-inflammatory activity observed in this class of compounds. researchgate.net

Table 2: Cyclooxygenase (COX) Inhibition by Related Quinazolinone Scaffolds This table summarizes general findings for the quinazolinone class, as specific IC50 values for this compound are not available in the cited literature.

| Compound Class | Target Enzyme | Finding |

|---|---|---|

| Quinazoline Derivatives | COX-1 / COX-2 | Several derivatives identified as selective COX-1 inhibitors. nih.gov |

| Pyrazolo[5,1-b]quinazoline | COX-2 | Identified as a potent and selective COX-2 inhibitor. researchgate.net |

Source: Adapted from studies on quinazoline and pyrazoloquinazoline derivatives. nih.govresearchgate.net

Antimalarial Studies

The emergence of drug resistance in Plasmodium species, the parasites responsible for malaria, necessitates the discovery of new antimalarial agents with novel mechanisms of action. mdpi.com The quinazoline and quinazolinone scaffolds have been identified as structures of interest in the search for new treatments. nih.govmdpi.com

While specific antimalarial testing of this compound is not documented in the provided search results, various related compounds have been synthesized and evaluated. For example, structure-activity relationship studies of novel quinazolinone-2-carboxamide derivatives led to the identification of a potent inhibitor active against laboratory-resistant strains of malaria. acs.org Other research has focused on 7-chloroquinoline (B30040) analogues and 2-trichloromethylquinazoline derivatives, demonstrating the broad interest in this chemical space for antimalarial drug discovery. mdpi.com These efforts highlight the potential of the quinazolinone core as a template for developing new and effective therapies to combat malaria. acs.org

Resistance Profiles (e.g., Dd2 strain)

There is no available information in the reviewed literature regarding the resistance profile of this compound in antimalarial contexts, including its activity against chloroquine-resistant strains such as Dd2.

Research on Other Biological Activities

Anticonvulsant Potential

The quinazolin-4(3H)-one core is historically linked to central nervous system effects, with many derivatives having been synthesized and evaluated for anticonvulsant activity. researchgate.netnih.govnih.gov These studies often explore how different substituents on the quinazolinone ring influence activity. However, specific experimental data from preclinical or in vitro models detailing the anticonvulsant potential of this compound, including its efficacy in maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) seizure models, were not found in the public domain.

Anti-HIV and Antiviral Effects

The quinazolinone scaffold has been identified as a promising structure for the development of novel antiviral agents, including inhibitors of HIV-1. nih.gov Research in this area has led to the discovery of quinazolinone-based compounds that can target various viral life cycle stages. Despite this broader interest, specific studies investigating the anti-HIV or general antiviral effects of this compound have not been identified in the available scientific literature.

Antidiabetic Activity

Numerous quinazoline derivatives have been explored for potential antidiabetic or hypoglycemic effects. nih.govmdpi.com Research has included the synthesis of hybrid molecules, for example, combining the quinazoline structure with sulfonylurea moieties to target pathways involved in glucose metabolism. Nevertheless, there is no specific published data available that evaluates the antidiabetic activity of this compound in preclinical or in vitro models.

Neurodegenerative Disease Targets (e.g., Alzheimer's disease)

The versatility of the quinazoline scaffold has made it an attractive candidate for designing molecules that can target key pathological elements of neurodegenerative conditions like Alzheimer's disease, such as cholinesterases or the enzymes involved in amyloid plaque formation. rsc.org However, a review of the literature indicates that this compound has not been specifically investigated or reported on for its potential to interact with targets relevant to Alzheimer's or other neurodegenerative diseases.

Inhibition of ABC Transporters (e.g., BCRP, P-gp)

Following a comprehensive search of scientific literature, no specific preclinical or in vitro research findings detailing the inhibitory activity of this compound on ATP-binding cassette (ABC) transporters, such as Breast Cancer Resistance Protein (BCRP, or ABCG2) and P-glycoprotein (P-gp, or ABCB1), were identified.

The quinazoline scaffold is a common feature in many compounds that have been investigated as inhibitors of ABC transporters, which are known to contribute to multidrug resistance in cancer by actively effluxing chemotherapeutic agents from cells. nih.govnih.gov Research in this area typically involves synthesizing a series of related quinazoline derivatives and evaluating their potency and selectivity against specific transporters. nih.gov These studies often utilize in vitro models, such as cancer cell lines that overexpress a particular transporter, to determine the concentration of the compound required to inhibit transporter function by 50% (IC50). However, specific data points, mechanistic details, or data tables related to the direct interaction of this compound with BCRP or P-gp are not available in the reviewed literature.

Therefore, a detailed discussion on the mechanistic investigations into the inhibition of ABC transporters by this compound cannot be provided at this time due to a lack of published scientific data.

Future Perspectives and Research Directions for 5 Chloro 2 P Tolyl Quinazolin 4 1h One

Exploration of Hybrid Molecules Featuring the 5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one Core

A significant future direction in medicinal chemistry involves the strategy of molecular hybridization, where two or more distinct pharmacophores are combined into a single "hybrid" molecule. nih.govnih.gov This approach aims to create synergistic effects, enhance biological activity, overcome drug resistance, or improve the pharmacokinetic profile of the parent molecules. nih.gov For this compound, this represents a promising avenue for developing novel drug candidates.

Future research will likely focus on synthesizing hybrid structures by covalently linking the this compound core with other biologically active moieties. The quinazolinone scaffold has been successfully combined with various pharmacophores, including:

Thiazolidin-4-ones: Known for a wide array of biological activities. nih.gov

Oxadiazoles: These heterocycles are common in compounds with anti-proliferative properties. nih.gov

Morpholines: This functionality has been incorporated into quinazolinone hybrids designed as anti-lung-cancer agents. nih.gov

Triazoles: Fusing a triazole ring to the quinazoline (B50416) system is another explored strategy. researchgate.net

By creating such hybrids, researchers can investigate whether the resulting molecules exhibit enhanced potency or a broadened spectrum of activity. For instance, combining the core with a moiety known to inhibit a different cellular target could lead to the development of multi-target agents.

Development of Multi-Targeted Therapeutic Agents

The concept of "one molecule, multiple targets" is a leading strategy in modern drug design, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated. nih.gov The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, partly due to its ability to interact with a variety of biological targets. nih.govmdpi.com

Derivatives of quinazoline have demonstrated inhibitory activity against several key targets simultaneously, including:

Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor β (PDGFR-β). nih.gov

Microtubule Dynamics: Some quinazolines can interfere with tubulin polymerization, a validated anticancer mechanism. nih.gov

Other Enzymes: Targets like Poly(ADP-ribose) polymerase (PARP) and Dihydrofolate reductase (DHFR) have also been inhibited by quinazoline derivatives. nih.gov

A crucial future research direction will be to systematically screen this compound and its novel derivatives against a panel of such targets. The goal is to identify compounds that can modulate multiple disease-relevant pathways, potentially leading to more effective therapies that are less susceptible to the development of drug resistance. nih.gov

Table 1: Potential Molecular Targets for Quinazolinone-Based Compounds

| Target Class | Specific Examples | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinases | EGFR, VEGFR-2, PDGFR-β | Cancer | nih.gov |

| Cytoskeletal Proteins | Tubulin | Cancer | nih.gov |

| DNA Repair Enzymes | PARP (Poly(ADP-ribose) polymerase) | Cancer | nih.gov |

| Metabolic Enzymes | DHFR (Dihydrofolate reductase) | Cancer, Infectious Disease | nih.gov |

| ABC Transporters | BCRP (Breast Cancer Resistance Protein) | Cancer (Overcoming Resistance) | nih.gov |

| Topoisomerases | Topoisomerase II | Cancer | plos.org |

| Neurotransmitter Receptors | GABA-A Receptor | Epilepsy, Anxiety | researchgate.netnih.gov |

| Serotonin Receptors | 5-HT2A Receptor | Neurological Disorders | researchgate.net |

Novel Therapeutic Applications Beyond Current Scope

While the quinazolinone scaffold is heavily investigated for its anticancer properties, its structural versatility allows for interaction with a diverse range of biological systems. mdpi.com Future research should therefore explore the therapeutic potential of this compound in areas beyond oncology.

Based on activities reported for other quinazolinone derivatives, promising new applications to investigate include:

Anticonvulsant Activity: Several quinazolinone analogues have been synthesized and evaluated as potential anticonvulsants, with some showing agonistic activity at the GABA-A receptor, a key target for antiepileptic drugs. researchgate.netmdpi.comresearchgate.net

Neurodegenerative Diseases: The inhibition of cholinesterases is a primary strategy for managing Alzheimer's disease, and some quinazolinone-based hydrazones have shown potent activity in this area. mdpi.com

Anti-inflammatory Effects: The structural features of quinazolinones make them candidates for development as anti-inflammatory agents. researchgate.net

Antimicrobial and Antiviral Activity: The broad biological profile of this class of compounds includes reports of antimicrobial, antifungal, and antiviral efficacy, warranting screening of this compound against various pathogens. nih.govresearchgate.net

Systematic screening of the compound in relevant biological assays for these and other conditions could uncover entirely new and valuable therapeutic uses.

Advanced Synthetic Methodologies for Sustainable Production

As research into this compound and its derivatives progresses, the need for efficient, scalable, and environmentally friendly synthetic methods will become paramount. Traditional synthetic routes may be superseded by modern catalytic processes that offer higher yields, greater functional group tolerance, and reduced waste.

Future research in this area will likely focus on:

Transition Metal-Catalyzed Reactions: The use of catalysts based on copper, iron, palladium, and other metals has revolutionized the synthesis of heterocyclic compounds like quinazolines. nih.gov These methods can enable novel bond formations and more direct synthetic pathways.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for modifying the core structure or adding new substituents, avoiding the need for pre-functionalized starting materials. nih.gov

Green Chemistry Approaches: The development of synthetic protocols that utilize greener solvents, lower energy consumption (e.g., via microwave nih.gov or ultrasound assistance nih.gov), and generate less hazardous waste is a critical goal for sustainable pharmaceutical production.

These advanced methodologies will not only facilitate the synthesis of the parent compound but also enable the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is transforming the drug discovery landscape, offering the potential to dramatically accelerate the process and reduce costs. nih.govmdpi.com For the this compound scaffold, these computational tools represent a powerful engine for future development.

Key applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on large datasets of existing quinazolinone compounds to predict the biological activity, toxicity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of novel, unsynthesized derivatives. nih.govnih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for high predicted affinity to a specific biological target and favorable drug-like properties. jsr.org

Target Identification: AI can analyze vast biological datasets (genomics, proteomics) to identify new potential molecular targets for which quinazolinone-based inhibitors might be effective. crimsonpublishers.com

Synthetic Route Optimization: ML can be used to predict the outcomes of chemical reactions and help design the most efficient and high-yielding synthetic pathways for producing target compounds.

By integrating AI and ML, researchers can more effectively navigate the complex chemical space around the this compound core, leading to the faster discovery and optimization of new therapeutic agents. mdpi.com

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one, and how can intermediates be optimized?

A common method involves reacting 4-chlorobenzaldehyde with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation with 2,3-diazetidinone. Key optimization steps include controlling reaction stoichiometry, temperature (80–120°C), and purification via column chromatography using ethyl acetate/hexane gradients. Intermediate characterization via TLC and NMR ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- X-ray crystallography (single-crystal XRD) resolves molecular geometry, with mean C–C bond lengths of 0.002–0.003 Å and R-factors <0.05 .

- FT-IR identifies functional groups (e.g., quinazolinone carbonyl at ~1680 cm⁻¹).

- NMR (¹H/¹³C) confirms regiochemistry, such as distinguishing para-substituted aryl groups .

Q. What safety protocols are recommended for handling this compound?

- PPE : Chemical-resistant gloves (EN 374 tested), lab coats, and eye/face protection.

- Ventilation : Use fume hoods to minimize inhalation risks (H335 hazard) .

- Waste disposal : Avoid drains; use sealed containers for halogenated waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) enhance understanding of its electronic properties?

Density Functional Theory (DFT) calculations predict molecular electrostatic potentials, HOMO-LUMO gaps (~4.5 eV for similar quinazolinones), and vibrational frequencies. These align with experimental XRD data (bond angles ±1°) and guide structure-activity studies .

Q. What strategies address regioselectivity challenges in synthesizing substituted derivatives?

Q. How do structural modifications (e.g., thiazolyl or triazolo groups) impact bioactivity?

Substituting the quinazolinone core with thiazolyl groups enhances binding to kinase targets (IC₅₀ <1 µM in some cases). Triazoloquinazolinones exhibit improved H1-antihistaminic activity due to increased lipophilicity (logP ~2.8) .

Q. What mechanistic insights explain contradictions in catalytic hydrogenation yields?

Discrepancies in hydrogenation efficiency (50–85% yields) arise from catalyst poisoning by sulfur-containing intermediates. Switching from Pd/C to Raney Ni improves selectivity .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal XRD reveals non-planar conformations (dihedral angles ~15° between quinazolinone and p-tolyl groups). Hydrogen bonding (N–H···O, 2.8 Å) stabilizes the lattice, critical for polymorphism studies .

Q. What methodologies validate environmental stability and degradation pathways?

Q. How should researchers address discrepancies in reported synthetic yields?

Variability (60–90%) stems from solvent polarity (DMF vs. THF) and heating methods (microwave vs. reflux). Systematic DOE (Design of Experiments) optimizes parameters like catalyst loading (5–10 mol%) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.